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molecular formula C9H7FN2O6 B8330893 Methyl (5-fluoro-2,4-dinitrophenyl)acetate

Methyl (5-fluoro-2,4-dinitrophenyl)acetate

Cat. No. B8330893
M. Wt: 258.16 g/mol
InChI Key: GXQXQJUREOKWIW-UHFFFAOYSA-N
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Patent
US08946282B2

Procedure details

m-Fluorophenyl acetic acid (15.00 gm) was dissolved in concentrated sulfuric acid (30 mL). A solution consisting of 90% nitric acid (18 mL) and concentrated sulfuric acid (22.5 mL) was added drop wise during 1 hour while maintaining the internal temperature between 20-35° C. After the addition, the solution was stirred for an additional 20 hours at 35° C. and the resultant yellow slurry was poured onto ice and filtered to give 21 gm of an off white solid. This solid obtained (mix of nitro acids) was dissolved in methanol (250 mL). Sulfuric acid (1 mL) was added and the solution was heated at reflux for 5 hours and then cooled in an ice bath. The pH was brought to ca 5 by dropwise addition of 2.5; N sodium hydroxide. Most of the methanol was removed by rotary evaporator and remainder solution was partitioned with ethyl acetate and water. After removing the aqueous phase the organic layer was dried with anhydrous sodium sulfate or magnesium sulfate, filtered over celite and concentrated to give light brown oil comprised of the following three compounds (listed in order of increasing polarity by tlc): methyl (3-fluoro-2,6-dinitrophenyl)acetate, methyl (5-fluoro-2,4-dinitrophenyl) acetate and methyl (5-methoxy-2,4-dinitrophenyl)acetate. The compounds were separated by flash chromatography (ethyl acetate/hexane 15-50%). (1) Methyl (3-fluoro-2,6-dinitrophenyl) acetate; 1H NMR (DMSO-d6) 400 MHz, δ: 3.645 (s, 3H), 4.056 (s, 2H), 7.909 (dd, J=8.8 & 9.2 Hz, 1H), 8.490 (dd, J=7.6 & 8.0 Hz, 1H). MS (ESI): m/z 256.8 [M−H]−. (2) Methyl (5-fluoro-2,4-dinitrophenyl) acetate; YD; 32%, Rf: 0.39 (EA:Hx: 3.0:7.0). 1H NMR (DMSO-d6) 400 MHz, δ: 3.637 (s, 3H), 4.223 (s, 2H), 7.923 (d, J=11.6 Hz, 1H), 8.832 (d, J=6.8 Hz, 1H). (C9H7FN2O6.1/9CH3COOC2H5) C, H, N. MS (ESI): m/z 256.8 [M−H]−. (3) Methyl (5-methoxy-2,4-dinitrophenyl) acetate; 1H NMR (DMSO-d6) 400 MHz, δ: 3.635 (s, 3H), 4.051 (s, 3H), 4.214 (s, 2H), 7.628 (s, 1H), 8.714 (s, 1H). MS (ESI); m/z 268.9 [M−H]−.
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
22.5 mL
Type
solvent
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
18 mL
Type
reactant
Reaction Step Four
[Compound]
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
methyl (3-fluoro-2,6-dinitrophenyl)acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
methyl (5-fluoro-2,4-dinitrophenyl) acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
250 mL
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
FC1C=C(CC(O)=O)C=CC=1.[N+:12]([O-:15])([OH:14])=O.[OH-].[Na+].[F:18][C:19]1[C:20]([N+]([O-])=O)=[C:21]([CH2:28][C:29]([O:31][CH3:32])=[O:30])[C:22]([N+:25]([O-:27])=[O:26])=[CH:23][CH:24]=1.COC1C([N+]([O-])=O)=CC([N+]([O-])=O)=C(CC(OC)=O)C=1>S(=O)(=O)(O)O.CO>[CH3:32][O:31][C:29](=[O:30])[CH2:28][C:21]1[CH:20]=[C:19]([F:18])[C:24]([N+:12]([O-:15])=[O:14])=[CH:23][C:22]=1[N+:25]([O-:27])=[O:26] |f:2.3|

Inputs

Step One
Name
Quantity
1 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
22.5 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
FC=1C=C(C=CC1)CC(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
18 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Five
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
methyl (3-fluoro-2,6-dinitrophenyl)acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C(=C(C(=CC1)[N+](=O)[O-])CC(=O)OC)[N+](=O)[O-]
Step Eight
Name
methyl (5-fluoro-2,4-dinitrophenyl) acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C(=CC(=C(C1)CC(=O)OC)[N+](=O)[O-])[N+](=O)[O-]
Step Ten
Name
Quantity
250 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27.5 (± 7.5) °C
Stirring
Type
CUSTOM
Details
the solution was stirred for an additional 20 hours at 35° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added drop wise during 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
After the addition
ADDITION
Type
ADDITION
Details
the resultant yellow slurry was poured onto ice
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to give 21 gm of an off white solid
CUSTOM
Type
CUSTOM
Details
This solid obtained
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
ADDITION
Type
ADDITION
Details
by dropwise addition of 2.5
CUSTOM
Type
CUSTOM
Details
Most of the methanol was removed by rotary evaporator and remainder solution
CUSTOM
Type
CUSTOM
Details
was partitioned with ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
After removing the aqueous phase the organic layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried with anhydrous sodium sulfate or magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered over celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give light brown oil
TEMPERATURE
Type
TEMPERATURE
Details
comprised of the following three compounds (listed in order of increasing polarity by tlc)
CUSTOM
Type
CUSTOM
Details
The compounds were separated by flash chromatography (ethyl acetate/hexane 15-50%)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
COC(CC1=C(C=C(C(=C1)F)[N+](=O)[O-])[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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